

Head-to-head comparison of AZD6703 and Losmapimod

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Compound of Interest

Compound Name: AZD 6703

Cat. No.: B1666229

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Head-to-Head Comparison: AZD6703 vs. Losmapimod

A Detailed Analysis of Two p38 MAPK Inhibitors for Researchers and Drug Development Professionals

In the landscape of therapies targeting inflammatory and other diseases, the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway has been a focal point of extensive research. Among the numerous inhibitors developed, AZD6703 and Losmapimod have emerged as significant compounds, both targeting the α and β isoforms of p38 MAPK. This guide provides a comprehensive head-to-head comparison of their preclinical and clinical profiles, presenting available data to inform researchers, scientists, and drug development professionals. Although no direct comparative studies have been published, this guide synthesizes the individual data for a thorough evaluation.

At a Glance: Key Compound Characteristics

Feature	AZD6703	Losmapimod
Target	p38α/β MAPK	p38α/β MAPK
Original Developer	AstraZeneca	GlaxoSmithKline
Current Status	Development Discontinued	Development Halted
Initial Therapeutic Areas of Interest	Inflammatory Diseases (e.g., Rheumatoid Arthritis)	Inflammatory Diseases (e.g., COPD, Rheumatoid Arthritis), Cardiovascular Disease, Facioscapulohumeral Muscular Dystrophy (FSHD)

Preclinical Profile: Potency and Selectivity

Both AZD6703 and Losmapimod were designed as potent and selective inhibitors of p38α/β MAPK. Preclinical data highlight their activity and specificity.

Table 1: Preclinical Potency and Cellular Activity

Parameter	AZD6703	Losmapimod
p38α (MAPK14) Inhibition	IC50: 17 nM[1]	pKi: 8.1
p38β Inhibition	Active	pKi: 7.6
p38γ/δ Inhibition	Inactive[1]	Not specified
TNFα Release Inhibition (human synovial cells)	IC50: ~110 nM[1]	Not specified
Kinase Selectivity	>100-fold selective for other kinases tested[1]	Selective for p38α/β

Experimental Protocols: Preclinical Assays

To understand the basis of the preclinical data, the following methodologies were employed:

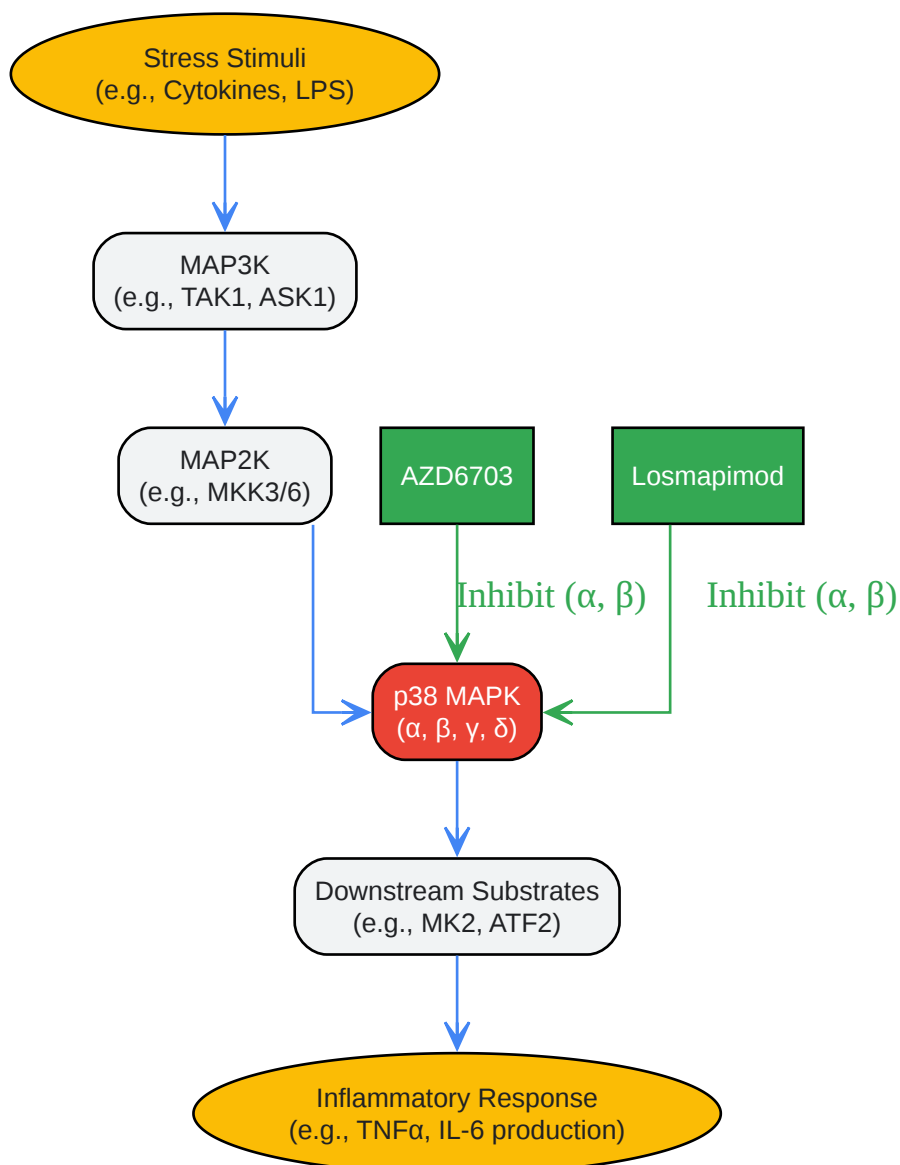
p38 α Kinase Inhibition Assay (AZD6703): The potency of AZD6703 against p38 α MAPK was determined using a standard enzymatic assay. The assay mixture contained recombinant human p38 α , a specific peptide substrate, and ATP. The inhibitory activity was measured by quantifying the phosphorylation of the substrate in the presence of varying concentrations of the compound. The IC₅₀ value was calculated from the resulting dose-response curve.

TNF α Release Assay (AZD6703): Human isolated synovial cells were stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF α . The cells were pre-incubated with different concentrations of AZD6703 before LPS stimulation. The concentration of TNF α in the cell supernatant was measured using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value represents the concentration of AZD6703 that caused a 50% reduction in TNF α release compared to the vehicle-treated control.

p38 α / β Kinase Inhibition Assay (Losmapimod): The inhibitory activity of Losmapimod against p38 α and p38 β was determined using a ligand-displacement fluorescence polarization assay. This assay measures the ability of the compound to displace a fluorescently labeled ligand from the ATP-binding site of the kinase. The pK_i values were derived from the IC₅₀ values obtained in these assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.



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References

- 1. AZD6703 [openinnovation.astrazeneca.com]
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